molecular formula C21H22N2O3 B591276 methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate CAS No. 135649-95-5

methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

Cat. No.: B591276
CAS No.: 135649-95-5
M. Wt: 350.418
InChI Key: CPDGFAJFDAOTHV-YABVUJTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate is a complex organic compound known for its unique structural properties. This compound is part of a class of molecules that exhibit significant biological and chemical activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[142101,902,7010,15The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

Methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological effects .

Properties

CAS No.

135649-95-5

Molecular Formula

C21H22N2O3

Molecular Weight

350.418

InChI

InChI=1S/C21H22N2O3/c1-3-11-10-23-15-8-13(11)21(19(25)26-2)16(23)9-20(18(21)24)12-6-4-5-7-14(12)22-17(15)20/h3-7,13,15-17,22H,8-10H2,1-2H3/b11-3+/t13-,15?,16-,17-,20?,21+/m0/s1

InChI Key

CPDGFAJFDAOTHV-YABVUJTLSA-N

SMILES

CC=C1CN2C3CC1C4(C2CC5(C3NC6=CC=CC=C65)C4=O)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 3
methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 5
methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

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